molecular formula C21H32O3 B7821401 17alpha-Hydroxypregnenolone CAS No. 85179-30-2

17alpha-Hydroxypregnenolone

Cat. No.: B7821401
CAS No.: 85179-30-2
M. Wt: 332.5 g/mol
InChI Key: JERGUCIJOXJXHF-TVWVXWENSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 17alpha-Hydroxypregnenolone is synthesized through the hydroxylation of pregnenolone at the C17alpha position. This reaction is catalyzed by the enzyme 17alpha-hydroxylase (CYP17A1) in the presence of molecular oxygen and NADPH .

Industrial Production Methods: Industrial production of this compound typically involves biotechnological processes using genetically engineered microorganisms that express the CYP17A1 enzyme. These microorganisms are cultured under controlled conditions to maximize the yield of the desired product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

17alpha-Hydroxypregnenolone has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various steroids and steroidal drugs.

    Biology: Studied for its role as a neuromodulator and its effects on locomotion.

    Medicine: Used in the diagnosis of congenital adrenal hyperplasia and as a marker for adrenal and gonadal function.

    Industry: Employed in the production of steroidal pharmaceuticals.

Mechanism of Action

17alpha-Hydroxypregnenolone exerts its effects primarily through its role as a prohormone. It is converted to dehydroepiandrosterone (DHEA) by the enzyme 17,20-lyase. DHEA is further converted to sex steroids such as testosterone and estrogen. Additionally, this compound acts as a neuromodulator in the central nervous system, modulating locomotion and other functions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual role as a prohormone and a neuromodulator. Its ability to be converted into multiple biologically active steroids and its involvement in the central nervous system distinguish it from other similar compounds .

Properties

IUPAC Name

1-[(3S,8R,9S,10R,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,15-18,23-24H,5-12H2,1-3H3/t15-,16+,17-,18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERGUCIJOXJXHF-TVWVXWENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20894988
Record name 17alpha-Hydroxypregnenolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20894988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 17a-Hydroxypregnenolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000363
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

387-79-1
Record name 17-Hydroxypregnenolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=387-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 17-Hydroxypregnenolone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17alpha-Hydroxypregnenolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20894988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-β,17-α-dihydroxypregn-5-en-20-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.239
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 17-HYDROXYPREGNENOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77ME40334S
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Record name 17a-Hydroxypregnenolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000363
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

266 - 271 °C
Record name 17a-Hydroxypregnenolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000363
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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